molecular formula C13H12N4 B2401108 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine CAS No. 1024019-01-9

4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2401108
CAS No.: 1024019-01-9
M. Wt: 224.267
InChI Key: YRLCEQHJGTXOMA-UHFFFAOYSA-N
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Description

4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrrole and pyrazole rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit human carbonic anhydrase (hca) isoforms .

Mode of Action

Compounds with similar structures have been found to interact with their targets, such as hca isoforms, leading to inhibition . This interaction can result in changes in the biological activity of the target, potentially affecting various cellular processes.

Biochemical Pathways

Similar compounds have been found to have the potential to inhibit the wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell growth and differentiation, and its disruption can have significant effects on cellular function.

Result of Action

The inhibition of hca isoforms and the potential disruption of the wnt/β-catenin signaling pathway suggest that this compound could have significant effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

4-(4-pyrrol-1-ylphenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-13-12(9-15-16-13)10-3-5-11(6-4-10)17-7-1-2-8-17/h1-9H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLCEQHJGTXOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=C(NN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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